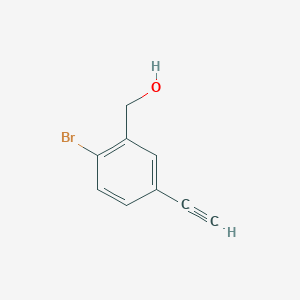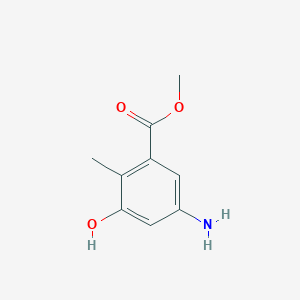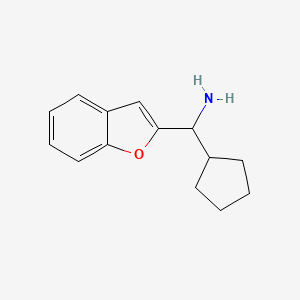![molecular formula C16H15NO4S B15308049 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is a complex organic compound with a molecular formula of C14H12N2O4 and a molecular weight of 272.26 g/mol
Preparation Methods
The synthesis of 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid typically involves several steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyl chloroformate in the presence of a base such as sodium hydroxide.
Final Functionalization: The carboxylic acid group is introduced through various methods, including oxidation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved often include nucleophilic attack on the carbonyl group, leading to various downstream effects .
Comparison with Similar Compounds
Similar compounds to 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid include:
5-((Benzyloxy)carbonyl)amino)pyridine-2-carboxylic acid: Shares a similar core structure but differs in the functional groups attached.
Thieno[3,2-c]pyridine derivatives: These compounds have variations in the substituents on the thieno[3,2-c]pyridine core, leading to different chemical properties and applications.
Properties
Molecular Formula |
C16H15NO4S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-phenylmethoxycarbonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H15NO4S/c18-15(19)14-8-12-9-17(7-6-13(12)22-14)16(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,18,19) |
InChI Key |
FNRWHSHLVPHQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)
![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)



![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)


![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)
